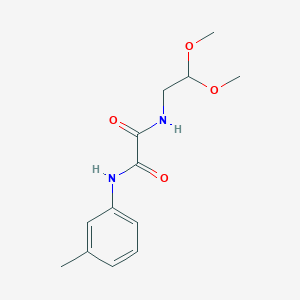

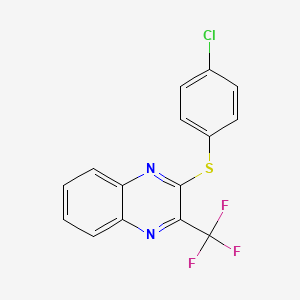

![molecular formula C11H22N4O3 B3007846 Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate CAS No. 1936693-27-4](/img/structure/B3007846.png)

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthetic route for Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate involves several steps, including protection, coupling, and deprotection reactions. Researchers have reported various methods, such as amide coupling reactions or cyclization strategies, to achieve this complex structure. Detailed experimental procedures can be found in relevant literature .

Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is explored in the context of histamine H4 receptor ligands. In a study focusing on a series of 2-aminopyrimidines, the tert-butyl group, when replaced with aromatic and secondary amine moieties, improved the optimization of these compounds. The resulting compound showed significant potential in vitro as an anti-inflammatory agent and had antinociceptive activity in a pain model, supporting the role of H4R antagonists in pain management (Altenbach et al., 2008).

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis

This chemical compound is also significant as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound has been proposed, which involves a series of steps starting from easily available reagents. This method is noted for its simplicity, suitability for industrial scale-up, and high total yield of 80.2% (Chen Xin-zhi, 2011).

Acetonyl Cation Equivalent

In a novel reaction cascade, the tert-butyl group is demonstrated as an acetonyl cation equivalent under acidic conditions. This finding led to the synthesis of pipecolic acid derivatives, which is further used to synthesize hydroxypiperidine carboxylic acid, demonstrating the versatility of this compound in chemical synthesis (Purkayastha et al., 2010).

Chiral Auxiliary in Synthesis

This compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, demonstrating its utility in stereochemical control in organic synthesis. For example, it has been used in dipeptide synthesis and for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other compounds with excellent selectivities (Studer et al., 1995).

Synthesis of Biotin Intermediates

Additionally, it is a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle. The synthesis from L-cystine and subsequent steps demonstrates the compound's importance in synthesizing biologically significant molecules (Qin et al., 2014).

Propriétés

IUPAC Name |

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-8-7-14(9(12)13-17)5-6-15(8)10(16)18-11(2,3)4/h8,17H,5-7H2,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAIPTNAFIELPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)